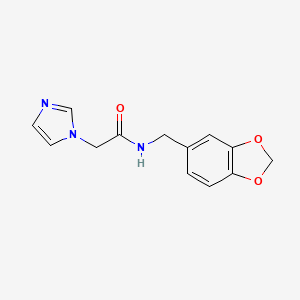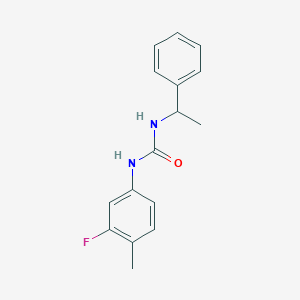![molecular formula C17H30N2O2 B4714390 1-(2,2-dimethylpropanoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine](/img/structure/B4714390.png)
1-(2,2-dimethylpropanoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine
Descripción general
Descripción
1-(2,2-dimethylpropanoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as DMPP, and it is a piperidine derivative that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of DMPP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DMPP has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation. DMPP also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell differentiation and proliferation. Additionally, DMPP has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects in animal models. In neurological disorders, DMPP has been shown to increase the levels of acetylcholine in the brain, which is involved in cognitive function and memory. In cancer research, DMPP has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. In inflammation research, DMPP has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPP has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. DMPP also has a well-defined mechanism of action, which makes it a useful tool for studying various signaling pathways in cells. However, DMPP has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on DMPP, including its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, future research could focus on optimizing the synthesis method of DMPP to achieve higher yields and lower costs. Furthermore, research could focus on developing new analogs of DMPP with improved pharmacological properties. Overall, DMPP has significant potential for therapeutic applications, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Aplicaciones Científicas De Investigación
DMPP has been studied extensively for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. In neurological disorders, DMPP has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. In cancer research, DMPP has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, DMPP has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-13-5-9-18(10-6-13)15(20)14-7-11-19(12-8-14)16(21)17(2,3)4/h13-14H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJMKTSUNMXSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-chloro-6-fluorobenzyl)thio]-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4714321.png)
![5-[(4-ethylphenoxy)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4714330.png)
![N-(3-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4714343.png)
![1-[3-(4-methoxyphenyl)propanoyl]-2-(2-thienyl)pyrrolidine](/img/structure/B4714355.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4714357.png)
![6-[({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4714367.png)
![8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B4714372.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4714386.png)

![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4714396.png)
![1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4714400.png)

![N-(4-chlorobenzyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4714415.png)